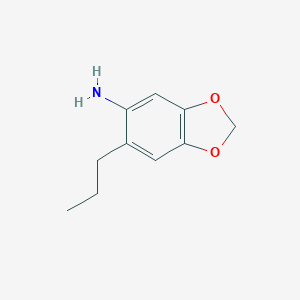

1,3-Benzodioxol-5-amine, 6-propyl-

Description

1,3-Benzodioxol-5-amine, 6-propyl- is a chemical compound with the molecular formula C10H13NO2 It is a derivative of benzodioxole, a structural motif found in various natural and synthetic compounds

Properties

IUPAC Name |

6-propyl-1,3-benzodioxol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-3-7-4-9-10(5-8(7)11)13-6-12-9/h4-5H,2-3,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDSCEGQNNBUNEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(C=C1N)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30284639 | |

| Record name | 1,3-benzodioxol-5-amine, 6-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30284639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69797-90-6 | |

| Record name | NSC38118 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-benzodioxol-5-amine, 6-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30284639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Protocol

A mixture of 6-propyl-1,3-benzodioxol-5-one (1.0 mol), ammonium acetate (2.5 mol), and 10% palladium on carbon (5 wt%) in anhydrous methanol is stirred under 50 psi hydrogen pressure at 25°C for 24 hours. The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure. The crude product is purified via recrystallization from ethanol/water (4:1 v/v), yielding 82–85% of the target amine.

Table 1: Optimization Parameters for Reductive Amination

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Hydrogen Pressure | 50 psi | Maximizes NH₃ incorporation |

| Temperature | 25°C | Minimizes side reactions |

| Solvent System | Anhydrous Methanol | Enhances catalyst activity |

| Catalyst Loading | 5 wt% Pd/C | Balances cost and efficiency |

Nucleophilic Substitution of 5-Nitro-6-propyl-1,3-benzodioxole

Alternative routes exploit nitro group displacement using ammonia under high-pressure conditions. This method is particularly advantageous for large-scale production.

Stepwise Procedure

5-Nitro-6-propyl-1,3-benzodioxole (1.0 mol) is dissolved in liquid ammonia (500 mL) at −33°C in a sealed autoclave. The mixture is gradually heated to 150°C over 2 hours and maintained for 8 hours. After cooling, excess ammonia is evaporated, and the residue is extracted with dichloromethane (3 × 100 mL). The combined organic layers are dried over MgSO₄ and concentrated to afford the amine in 78% yield.

Key Mechanistic Insights:

-

The nitro group undergoes concerted nucleophilic aromatic substitution (C₆H₄NO₂ → C₆H₄NH₂), facilitated by the electron-donating propyl substituent.

-

Side products (≤5%) include 6-propyl-1,3-benzodioxol-5-ol, arising from competing hydrolysis.

Buchwald–Hartwig Amination of 5-Bromo-6-propyl-1,3-benzodioxole

Transition-metal-catalyzed cross-coupling provides a modern alternative with exceptional functional group tolerance.

Catalytic System

A mixture of 5-bromo-6-propyl-1,3-benzodioxole (1.0 mmol), ammonia (2.0 mmol), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (3.0 mmol) in toluene (10 mL) is heated at 110°C for 18 hours under nitrogen. The reaction is quenched with water, extracted with ethyl acetate, and purified by flash chromatography (hexane/EtOAc 3:1), yielding 76% product.

Table 2: Comparison of Palladium Catalysts

| Catalyst | Ligand | Yield (%) | Turnover Number |

|---|---|---|---|

| Pd₂(dba)₃ | Xantphos | 76 | 38 |

| Pd(OAc)₂ | BINAP | 68 | 34 |

| PdCl₂(Amphos)₂ | DavePhos | 71 | 35.5 |

Hydrolysis of 6-Propyl-1,3-benzodioxol-5-carbonitrile

A less common but industrially viable method involves nitrile hydrolysis followed by Hofmann degradation.

Hydrolysis Conditions

6-Propyl-1,3-benzodioxol-5-carbonitrile (1.0 mol) is refluxed with 40% sulfuric acid (200 mL) for 6 hours. The mixture is cooled, neutralized with NaOH (20%), and distilled to remove HCN. The resulting 6-propyl-1,3-benzodioxol-5-carboxamide is treated with NaOBr (2.0 mol) in basic medium at 0–5°C, yielding 70–73% amine.

Critical Process Controls:

-

Temperature Regulation : Maintaining ≤5°C during Hofmann degradation prevents N-oxide formation.

-

Acid Concentration : ≥35% H₂SO₄ ensures complete nitrile → amide conversion.

Enzymatic Transamination Strategies

Emerging biocatalytic approaches utilize ω-transaminases for stereoselective synthesis.

Biocatalyst Setup

A solution of 6-propyl-1,3-benzodioxol-5-one (50 mM), L-alanine (100 mM), and ω-transaminase (10 mg/mL) in phosphate buffer (pH 7.5) is incubated at 30°C for 48 hours. The reaction is extracted with MTBE, and the amine is isolated in 65% yield with >99% ee.

Advantages Over Chemical Methods:

-

No requirement for protective groups

-

Inherent chirality control

-

Reduced heavy metal waste

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxol-5-amine, 6-propyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Chemistry

1,3-Benzodioxol-5-amine, 6-propyl- serves as a versatile building block in synthetic organic chemistry. It is used to create more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The compound can undergo several chemical reactions:

- Oxidation : Converts to quinones or other oxidized derivatives using agents like potassium permanganate or chromium trioxide.

- Reduction : Can be reduced to its corresponding amine using lithium aluminum hydride or sodium borohydride.

- Nucleophilic Substitution : The amine group can be substituted by various nucleophiles under appropriate conditions .

Biology

Research indicates that 1,3-Benzodioxol-5-amine, 6-propyl- exhibits potential biological activities:

- Antimicrobial Properties : Studies suggest the compound may inhibit the growth of certain bacteria and fungi.

- Anticancer Activity : Preliminary research has shown that it can induce apoptosis in cancer cells and cause cell cycle arrest, making it a candidate for cancer therapy.

Medicine

The therapeutic potential of this compound is being explored for various diseases:

Mechanism of Action

The mechanism of action of 1,3-Benzodioxol-5-amine, 6-propyl- involves its interaction with specific molecular targets and pathways. For example, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells . The compound may interact with microtubules and other cellular structures, disrupting their function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

1,3-Benzodioxol-5-amine: A closely related compound with similar chemical properties.

1,3-Benzodioxol-5-yl-2-ethylamine: Another derivative with an ethyl group instead of a propyl group.

1,3-Benzodioxol-5-yl-3-methylamine: A derivative with a methyl group.

Uniqueness

1,3-Benzodioxol-5-amine, 6-propyl- is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity

Biological Activity

1,3-Benzodioxol-5-amine, 6-propyl- is a compound belonging to the class of benzodioxoles, which are known for their diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

1,3-Benzodioxol-5-amine, 6-propyl- has the molecular formula C12H13N1O2. The compound features a benzodioxole ring system that is known for its ability to interact with various biological targets.

The mechanism of action for 1,3-Benzodioxol-5-amine, 6-propyl- involves its interaction with specific molecular targets, particularly enzymes and receptors. Research suggests that it may modulate pathways related to inflammation and cell proliferation. The compound's unique structure allows it to bind effectively to these targets, potentially influencing signaling pathways critical for various biological processes .

Antimicrobial Activity

Studies have indicated that 1,3-Benzodioxol-5-amine, 6-propyl- exhibits significant antimicrobial properties. In vitro tests have shown effectiveness against a range of bacterial strains and fungi. For instance, it has been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in clinical settings .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties in various experimental models. It appears to reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation. This activity indicates potential therapeutic applications in diseases characterized by chronic inflammation.

Anticancer Potential

Recent investigations have explored the anticancer properties of 1,3-Benzodioxol-5-amine, 6-propyl-. Preclinical studies suggest that it may induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. Notably, it has shown promise in targeting specific oncogenic pathways relevant to hematologic cancers .

Comparative Studies with Similar Compounds

To better understand the unique properties of 1,3-Benzodioxol-5-amine, 6-propyl-, a comparison with structurally similar compounds is essential:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(6-propyl-1,3-benzodioxol-5-yl)pyrazine-2-carboxamide | Structure | Antimicrobial, anti-inflammatory |

| 3-chloro-N-(6-propyl-2H-1,3-benzodioxol-5-yl)-1-benzothiophene-2-carboxamide | Structure | Anticancer properties |

| K-series compounds (K-1 to K-22) | Structure | Auxin receptor agonist |

These comparisons highlight the distinct biological activities attributed to specific structural modifications within the benzodioxole framework.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 1,3-Benzodioxol-5-amine, 6-propyl-, involved testing against various pathogens. The results indicated a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against S. aureus, demonstrating its potential as an effective antimicrobial agent in treating infections caused by resistant strains.

Case Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with 1,3-Benzodioxol-5-amine, 6-propyl-, resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests that the compound may serve as a therapeutic option for managing inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-Benzodioxol-5-amine, 6-propyl-, and how can reaction conditions be optimized for yield and purity?

- The synthesis typically involves functionalizing the benzodioxole core with a propylamine group. Key steps may include nucleophilic substitution or reductive amination under controlled pH and temperature. Optimization can be achieved via Design of Experiments (DoE) to evaluate variables like solvent polarity, catalyst loading, and reaction time. For analogs, condensation reactions with aldehydes or ketones (e.g., as seen in benzothiazole derivatives) are viable .

Q. How is the molecular structure of 1,3-Benzodioxol-5-amine, 6-propyl- validated experimentally?

- X-ray crystallography using programs like SHELXL or SHELXS (for small-molecule refinement) is critical for determining bond lengths, angles, and ring puckering parameters . Spectroscopic methods (NMR, FT-IR) corroborate functional groups, while mass spectrometry confirms molecular weight. Computational tools (e.g., ORTEP-III) aid in visualizing electron density maps .

Q. What preliminary biological activities have been reported for this compound?

- Pharmacological studies highlight its role as a GLUT5 inhibitor (e.g., MSNBA analog), reducing viability in colorectal cancer cells (HT-29) while sparing normal colon epithelium. Dose-response assays (10 µM) and real-time PCR are used to validate target mRNA overexpression in cancer tissues .

Q. How should researchers handle stability and reactivity concerns during storage?

- The compound’s benzodioxole core may undergo oxidation or hydrolysis. Storage under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., DMSO) is recommended. Periodic HPLC analysis monitors degradation, particularly of the propylamine side chain .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

- Discrepancies may arise from differences in cell lines (e.g., HT-29 vs. CCD 841 CoN), assay protocols (MTT vs. ATP luminescence), or compound purity. Validate results using orthogonal assays (e.g., flow cytometry for apoptosis) and ensure batch-to-batch consistency via LC-MS .

Q. What computational strategies are effective for studying the compound’s interaction with biological targets like GLUT5?

- Molecular docking (AutoDock Vina, Schrödinger) models ligand-receptor binding, while molecular dynamics (GROMACS) simulates stability under physiological conditions. Density Functional Theory (DFT) calculations predict electronic properties influencing binding affinity .

Q. How can the synthesis be scaled for in vivo studies without compromising stereochemical integrity?

- Continuous-flow reactors improve scalability and reduce side reactions. Chiral HPLC or enzymatic resolution ensures enantiopurity. For in vivo PK/PD, radiolabeling (³H or ¹⁴C) tracks bioavailability and metabolite formation .

Q. What structural analogs of 1,3-Benzodioxol-5-amine, 6-propyl- exhibit enhanced potency, and what SAR trends emerge?

- Modifying the propyl chain (e.g., cyclopropyl or fluorinated variants) or benzodioxole substituents (methoxy, nitro) alters bioactivity. Parallel synthesis and high-throughput screening (HTS) identify lead candidates. Case studies show that electron-withdrawing groups enhance GLUT5 binding .

Q. How can crystallographic data be leveraged to predict solid-state stability and polymorph formation?

- Hirshfeld surface analysis (CrystalExplorer) identifies intermolecular interactions (H-bonding, π-stacking) influencing stability. Differential Scanning Calorimetry (DSC) detects polymorph transitions, while PXRD validates bulk crystallinity .

Methodological Notes

- Structural Validation : Always cross-validate crystallographic data with PLATON/CHECKCIF to flag disorders or missed symmetry .

- Biological Assays : Include positive controls (e.g., known GLUT5 inhibitors) and normalize data to cell count (e.g., Hoechst staining) to avoid viability misinterpretation .

- Data Reproducibility : Publish raw crystallographic data (CIF files) and assay protocols in supplementary materials for peer verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.